molecular formula C9H6N4 B1280395 8-Azidoquinoline CAS No. 50400-06-1

8-Azidoquinoline

Cat. No. B1280395
CAS RN: 50400-06-1
M. Wt: 170.17 g/mol
InChI Key: KEOFCEHKLBDSDN-UHFFFAOYSA-N
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Description

8-Azidoquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound with a structure that includes a benzene ring fused to a pyridine ring. The azido group (-N3) attached to the quinoline ring makes it a functional compound for various chemical reactions and applications. The presence of the azido group can significantly alter the physical, chemical, and spectral properties of the quinoline molecule.

Synthesis Analysis

The synthesis of 8-azidoquinoline derivatives can be achieved through various methods. For instance, the Ru(II)-catalyzed amidation reactions of 8-methylquinolines with azides via C(sp3)-H activation is a method to introduce the azido group into the quinoline ring, resulting in quinolin-8-ylmethanamines . Additionally, the synthesis of azo dyes based on 8-hydroxyquinoline benzoates involves a diazo-reaction followed by esterification, which can be a precursor to azidoquinoline compounds .

Molecular Structure Analysis

The molecular structure of 8-azidoquinoline derivatives can be characterized by various spectroscopic methods such as IR, NMR, and X-ray crystallography. For example, the study of 5-azidomethyl-8-hydroxyquinoline revealed a monoclinic crystal structure with specific cell parameters, and the molecular geometry was optimized using computational methods . The presence of azido and other substituent groups can induce torsions and influence the overall molecular conformation.

Chemical Reactions Analysis

8-Azidoquinoline and its derivatives participate in a range of chemical reactions. The azido group is known for its reactivity, particularly in click chemistry reactions such as the Huisgen cycloaddition. The azido group can also be reduced to an amine, providing a pathway for further functionalization. The synthesis of azo dyes from azidoquinoline derivatives demonstrates the versatility of these compounds in forming complex structures with potential applications in sensing and dyeing .

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-azidoquinoline derivatives are influenced by the presence of the azido group and other substituents. These compounds exhibit unique UV-visible and NMR spectral characteristics, which can be used for analytical purposes . The introduction of the azido group can also affect the solubility, stability, and reactivity of the quinoline derivatives. For example, the azo dyes derived from 8-hydroxyquinoline show promising dyeing properties for polyester fabric, indicating good affinity and fastness . The electrochemical properties, such as redox behavior, can be studied using cyclic voltammetry, and computational studies can provide insights into the electronic structure of these compounds .

Scientific Research Applications

  • Specific Scientific Field: Chemistry, specifically chemical sensing .
  • Summary of the Application: 8-Amidoquinoline derivatives, which can be created by introducing various carboxamide groups into an 8-aminoquinoline molecule, have been used as fluorescent sensors to detect Zn2+ ions in environmental and biological applications . These derivatives improve water solubility and cell membrane permeability .
  • Methods of Application or Experimental Procedures: The exact methods and procedures can vary, but generally involve the use of these fluorescent sensors in environments where Zn2+ ions are present. The sensors react with the ions, producing a fluorescent signal that can be detected and measured .
  • Results or Outcomes: These 8-amidoquinoline derivatives have shown good selectivity, fast reactivity, and bio-compatibility, making them particularly useful for biological applications . They have been found to be effective recognition probes for zinc analysis .

properties

IUPAC Name

8-azidoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4/c10-13-12-8-5-1-3-7-4-2-6-11-9(7)8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEOFCEHKLBDSDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N=[N+]=[N-])N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40462224
Record name 8-azidoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40462224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Azidoquinoline

CAS RN

50400-06-1
Record name 8-azidoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40462224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
53
Citations
JL Fourquet, M Leblanc, A Saravanamuthu… - Inorganic …, 1991 - ACS Publications
… We suggest that reactions of lc and Id with 8-azidoquinoline also proceed through molybdenum nitrenes and speculate that the greater lability of the Mo-PPh3 bond relative to the Mo-P(…
Number of citations: 21 pubs.acs.org
ZU Khan, DI Patel, RK Smalley, EFV Scriven… - Journal of the …, 1983 - pubs.rsc.org
… ring -expansion of 8azidoquinoline in primary amines are … the ring-expansion of 8-azidoquinoline in methanol-potassium … of 6- and 8-azidoquinoline in alkoxide-alcohol solution. …
Number of citations: 5 pubs.rsc.org
Q Zhang, XQ Zhang, ZX Wang - Dalton Transactions, 2012 - pubs.rsc.org
Lithium and nickel complexes bearing quinoline-based ligands have been synthesized and characterized. Reaction of 8-azidoquinoline with Ph2PNHR (R = p-MeC6H4, But) affords N-(…
Number of citations: 53 pubs.rsc.org
IG Moores, EFV Scriven, RK Smalley… - Journal of fluorine …, 1988 - Elsevier
… [3] we were interested in the photolysis of 8-azidoquinoline as a preparative route to 7,8-… Photolysis of 8-azidoquinoline in 1:l dioxan-benzylamine solution yielded the air-sensitive …
Number of citations: 4 www.sciencedirect.com
WA Ma, ZX Wang - Organometallics, 2011 - ACS Publications
… Compound 1 was prepared in high yield by reaction of 8-azidoquinoline with 2-PyCH 2 PPh 2 in CH 2 Cl 2 . Treatment of 1 with ZnEt 2 in toluene gave a zinc complex (2) in 80% yield. …
Number of citations: 73 pubs.acs.org
PD Harvey, L Gan - Inorganic Chemistry, 1991 - ACS Publications
… We chose 8-azidoquinoline because (1) formation of a nitrene ligand from the reaction of an … Herein we report the reactions of 8-azidoquinoline with /ac-Mo(CO)3(CH3CN)2(L) [L = …
Number of citations: 21 pubs.acs.org
PS Runnels - 1997 - search.proquest.com
… with the chelating organic azide 8 -azidoquinoline was studied with the goal of isolating and … in FeBDA(CO)^ and zero order in 8 -azidoquinoline. The reaction is catalytic, with a turnover …
Number of citations: 0 search.proquest.com
A Saravanamuthu, DM Ho, ME Kerr… - Inorganic …, 1993 - ACS Publications
… We chose 8-azidoquinoline (8-AZQ) as the nitrene precursor because organic azides havebeen used to prepare highoxidation-state nitrene complexes1·^ and coordination of a …
Number of citations: 28 pubs.acs.org
Y Dou, X Gu, S Ying, S Zhu, S Yu, W Shen… - Organic & Biomolecular …, 2018 - pubs.rsc.org
… with H 2 S (100 μm), and 8-azidoquinoline was found to have the fastest speed due to its … into the C-5 position on 8-azidoquinoline could increase the fluorescence intensity of the …
Number of citations: 31 pubs.rsc.org
DI Patel, EFV Scriven, RK Smalley… - Journal of the …, 1985 - pubs.rsc.org
… azepine (h), obtained by the photolysis of 8-azidoquinoline in a similar mixture, fails to react with cyclohexylamine, diethylamine, or benzylamine, either in neat amine or in hot dimethyl …
Number of citations: 4 pubs.rsc.org

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